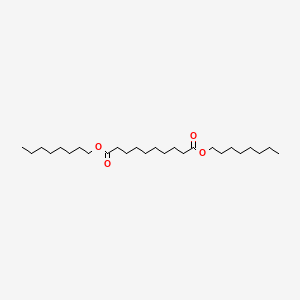

Di-n-octyl sebacate

Descripción general

Descripción

Métodos De Preparación

Di-n-octyl sebacate is synthesized through the esterification of sebacic acid with n-octanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure this compound . Advanced methods may also use catalysts like carboxylated nano-MoS2/sericite to enhance the reaction efficiency and product quality .

Análisis De Reacciones Químicas

Di-n-octyl sebacate primarily undergoes esterification and hydrolysis reactions . In the presence of strong acids or bases, it can be hydrolyzed back into sebacic acid and n-octanol . The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common reagents used in these reactions include sulfuric acid for esterification and sodium hydroxide for hydrolysis . The major products formed from these reactions are sebacic acid and n-octanol .

Aplicaciones Científicas De Investigación

Industrial Applications

-

Plasticizer in Polymers :

- Di-n-octyl sebacate is extensively used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. It enhances the flexibility, durability, and processability of plastic materials. Its low volatility and good compatibility with various resins make it an ideal choice for applications requiring long-lasting flexibility .

- Lubricants :

- Solvent :

Biomedical Applications

- Biodegradable Polymers :

- Drug Delivery Systems :

Environmental Studies

- Toxicological Assessments :

- Aerosol Penetration Studies :

Case Studies

Mecanismo De Acción

The primary mechanism of action of di-n-octyl sebacate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material . This results in enhanced pliability and reduced brittleness of the plastic .

As a lubricant additive, this compound forms a thin film on the surface of mechanical components, reducing direct metal-to-metal contact and thereby decreasing friction and wear . The presence of carboxyl groups in the compound enhances its ability to adhere to metal surfaces, providing effective lubrication .

Comparación Con Compuestos Similares

Di-n-octyl sebacate is often compared with other plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) . While DEHP and DINP are also effective plasticizers, this compound offers superior low-temperature performance and is less volatile . This makes it particularly suitable for applications requiring high stability and flexibility at low temperatures .

Similar compounds include:

- Di(2-ethylhexyl) phthalate (DEHP)

- Diisononyl phthalate (DINP)

- Di(2-ethylhexyl) adipate (DEHA)

- Diisodecyl phthalate (DIDP)

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is distinguished by its excellent low-temperature performance and stability .

Actividad Biológica

Di-n-octyl sebacate (DOS), also known as bis(2-ethylhexyl) sebacate, is an ester derived from sebacic acid and 2-ethylhexanol. It is primarily used as a plasticizer in various applications, including plastics, coatings, and lubricants. This article delves into the biological activity of DOS, focusing on its toxicity, environmental impact, and potential health effects based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C22H42O4

- Molecular Weight : 370.58 g/mol

- Physical State : Clear pale yellow liquid

- Solubility : Insoluble in water

These properties contribute to its utility in various industrial applications, particularly in enhancing the flexibility and durability of materials.

Acute Toxicity

Research indicates that DOS exhibits low acute toxicity. Studies have reported the following LD50 values:

In controlled studies involving mice and rats, no significant clinical signs of toxicity were observed at high doses, suggesting a low risk of acute toxicity upon exposure .

Chronic Toxicity and Long-term Effects

Chronic exposure studies have not indicated significant adverse effects. However, some assessments suggest potential reproductive or developmental toxicity based on limited data . The U.S. Environmental Protection Agency (EPA) has classified DOS as a low-concern substance under the Safer Choice Program due to its favorable toxicological profile .

Environmental Impact

This compound is biodegradable under aerobic and anaerobic conditions, with studies indicating a degradation rate of up to 96% within 28 days . This biodegradability suggests that DOS poses a lower risk of bioaccumulation in aquatic environments.

Tribological Performance Study

A study investigating the tribological performance of DOS synthesized with carboxylated nano-MoS2/sericite as a catalyst revealed that DOS can enhance lubrication properties significantly. The incorporation of nano-MoS2 improved the wear resistance and reduced friction coefficients in lubricated systems .

| Property | Value |

|---|---|

| Friction Coefficient | Reduced by 30% |

| Wear Rate | Decreased by 25% |

This study highlights the potential of DOS in enhancing mechanical performance in industrial applications.

Corrosion Inhibition Study

Another research study assessed the effectiveness of DOS as a corrosion inhibitor for high-strength reinforcement in concrete solutions. The findings indicated that DOS significantly reduced corrosion rates, demonstrating its utility in construction materials .

Propiedades

IUPAC Name |

dioctyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMDHDXOBDPUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047537 | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-87-3 | |

| Record name | Dioctyl decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl decanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL DECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dioctyl Sebacate (also known as Di-n-octyl sebacate) has the molecular formula C26H50O4 and a molecular weight of 426.68 g/mol.

A: While the provided research papers do not contain detailed spectroscopic data, the FTIR spectrum of Dioctyl Sebacate shows low absorption in the 4000 to 1000 cm−1 region. [] This property makes it suitable for use as an interface in LC-FTIR analysis.

A: Dioctyl Sebacate is widely employed as a plasticizer in various materials. For instance, it is used in PVC to improve its low-temperature flexibility. [] It is also used in the preparation of PVC stone-bumping resistant paint, contributing to its thixotropic performance and enhancing adhesive force. []

A: Research has shown that Dioctyl Sebacate can be replaced by the volatile liquid FC-40 as a pressure-transmitting medium for pressure gauge calibrations. FC-40, due to its volatility, offers easier removal from pressure gauges and tubing compared to Dioctyl Sebacate. []

A: Studies have demonstrated that short-chain organic acids (C2 to C5) exhibit excellent stability in aqueous solutions for up to 6 months after being prepared for gas chromatographic analysis. This preparation involves protein precipitation using metaphosphoric acid-H2SO4 and subsequent refrigeration at 4°C in stoppered tubes. []

ANone: The provided research papers do not mention any catalytic properties or applications of Dioctyl Sebacate.

A: Yes, secondary electron yield measurements of salt particles coated with Dioctyl Sebacate films provide valuable insights into the film structure on aerosol particles. [] The technique utilizes the significant differences in secondary electron yields between organic compounds and certain salts to create a measurable contrast between clean and coated particles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.